ganglioside, GD1c

Catalog No.
S1818230
CAS No.
104137-85-1
M.F
C28H24F12N4P2
M. Wt
0
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ganglioside, GD1c

CAS Number

104137-85-1

Product Name

ganglioside, GD1c

Molecular Formula

C28H24F12N4P2

Molecular Weight

0

Synonyms

ganglioside, GD1c

Ganglioside GD1c is a complex glycosphingolipid that plays a crucial role in the nervous system. It is characterized by the presence of sialic acid residues, specifically two N-glycolylneuraminic acids, which contribute to its unique properties and functions. Gangliosides, including GD1c, are integral components of cell membranes, particularly in neuronal tissues, where they are involved in various biological processes such as cell signaling, recognition, and adhesion .

The structure of GD1c consists of a ceramide backbone with a carbohydrate moiety that includes three sialic acid residues. This composition allows GD1c to participate actively in cellular interactions and signaling pathways, making it essential for maintaining neuronal health and function .

During its biosynthesis and metabolism. The synthesis begins with the conversion of lactosylceramide to GM1 through specific glycosyltransferases. Subsequently, the addition of sialic acids occurs via sialyltransferases, leading to the formation of GD1c from GM1 . The key reactions involved include:

  • Sialylation: The transfer of sialic acid from cytidine monophosphate-sialic acid to galactosyl residues on the ganglioside backbone.
  • Degradation: GD1c can be broken down by lysosomal enzymes, which cleave the glycosidic bonds in the carbohydrate moiety, releasing sialic acids and other sugar components .

Ganglioside GD1c is known for its significant biological activities, particularly in the nervous system. It plays a vital role in:

  • Cell-Cell Recognition: GD1c facilitates interactions between neurons and other cell types, influencing synaptic plasticity and communication.
  • Signal Transduction: It is involved in signaling pathways that regulate neuronal survival and differentiation. For instance, GD1c interacts with neurotrophic factor receptors, promoting neuroprotective effects .
  • Modulation of Immune Responses: Research indicates that GD1c may influence T cell activation and immune responses, highlighting its potential role in neuroimmunology .

The synthesis of ganglioside GD1c can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the addition of sugar moieties to ceramide substrates. This method allows for precise control over the structure of the resulting ganglioside.
  • Chemical Synthesis: Involves multi-step organic synthesis techniques to construct the ganglioside from simpler precursors. This approach can be complex but allows for the generation of modified gangliosides with unique properties .
  • Total Synthesis Approaches: These have been developed to create gangliosides like GD1c from scratch using organic chemistry techniques, though they are less commonly used due to their complexity and cost .

Ganglioside GD1c has several applications in research and medicine:

  • Neuroscience Research: It serves as a model compound for studying ganglioside functions in neuronal signaling and development.
  • Therapeutic Potential: Due to its neuroprotective properties, GD1c is being investigated for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  • Vaccine Development: Its role in modulating immune responses makes GD1c a candidate for vaccine adjuvants or components in immunotherapy strategies .

Studies have shown that ganglioside GD1c interacts with various proteins and receptors:

  • Neurotrophic Factors: GD1c binds to receptors for neurotrophic factors like nerve growth factor, enhancing neuronal survival and function.
  • Integrins: It is involved in integrin-mediated signaling pathways that regulate cell adhesion and migration .
  • T Cell Receptors: Research indicates that GD1c can modulate T cell activation, suggesting its role in immune responses within the nervous system .

Ganglioside GD1c shares structural similarities with other gangliosides but possesses unique features that distinguish it from them. Key similar compounds include:

Compound NameStructure/CharacteristicsUnique Features
Ganglioside GM1Contains one sialic acidPromotes cholinergic neuron function
Ganglioside GD3Contains one sialic acidInvolved in apoptosis regulation
Ganglioside GT1bContains four sialic acidsFunctions in synaptic transmission
Ganglioside GM2Contains one sialic acidAssociated with Tay-Sachs disease

GD1c's uniqueness lies in its specific arrangement of two N-glycolylneuraminic acids which impact its biological activity significantly compared to these other gangliosides. This structural characteristic enhances its role in neuronal interactions and immune modulation .

Ganglioside GD1c represents a distinctive member of the glycosphingolipid family, characterized by its unique molecular architecture and specific sialic acid composition [2]. The structure of GD1c consists of a ceramide backbone linked to an oligosaccharide headgroup containing two N-glycolylneuraminic acid residues [2]. This disialoganglioside exhibits the complete structural formula NeuGcα2-8NeuGcα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer [6]. The molecule is classified as a GM1b-derived ganglioside, representing one of the less common ganglioside species found in biological systems [2].

The oligosaccharide portion of GD1c comprises six sugar residues in total, with the carbohydrate chain extending from the ceramide backbone [21]. The presence of two sialic acid residues confers a negative charge to the molecule at physiological pH, distinguishing it from neutral glycosphingolipids [1]. This anionic character is critical for the molecule's biological functions and membrane interactions [4].

NeuGcα2-8NeuGcα2-3Gal Core Sequence

The defining structural feature of ganglioside GD1c is its NeuGcα2-8NeuGcα2-3Gal core sequence, which represents the unique arrangement of two N-glycolylneuraminic acid residues [2] [6]. This sequence constitutes the recognition motif for specific antibodies and potentially for cellular receptors, suggesting specialized biological functions distinct from other gangliosides [5]. The methylation analysis of GD1c reveals that the sialic acid derivatives obtained are 1,2,4,7,8,9-hexa and 1,2,4,7,9-penta O-methylated N-glycolylneuraminic acid methyl esters in a ratio of 1.1:1 [6].

The structural elucidation through negative-ion fast atom bombardment mass spectrometry and proton nuclear magnetic resonance spectroscopy has confirmed the specific linkage pattern [2]. The α2-8 linkage between the two N-glycolylneuraminic acid residues and the subsequent α2-3 linkage to the galactose residue represent the characteristic features that differentiate GD1c from other disialogangliosides [6]. This specific arrangement is responsible for the unique biological properties and cellular recognition patterns exhibited by GD1c [5].

Ceramide Lipid Anchor Variations

The ceramide backbone of ganglioside GD1c exhibits structural variations that influence its biophysical properties and membrane interactions [21]. The ceramide component consists of a sphingoid base linked to a fatty acid via an amide bond, with both components showing compositional diversity [9]. Common ceramide variations in GD1c include the d18:1/18:0, d18:1/18:1, and d18:1/20:0 compositions, where the notation indicates the sphingoid base and fatty acid chain lengths and degrees of unsaturation [24] [13].

Mass spectrometric analysis has revealed that GD1c can contain fatty acids with chain lengths ranging from 16 to 24 carbon atoms [24]. The presence of hydroxylated fatty acids has also been documented, with variations such as t18:1/18:0 and d18:1/h18:0 being observed in biological samples [24]. These structural variations in the ceramide backbone affect the membrane insertion properties and stability of the ganglioside within lipid bilayers [10].

The sphingoid base component typically consists of d18:1 sphingosine, although variations including d20:1 and hydroxylated forms have been identified [9]. The fatty acid component shows greater diversity, with saturated and unsaturated chains being present [21]. The specific ceramide composition influences the physical properties of GD1c, including its membrane partitioning behavior and interactions with membrane proteins [4].

Glycosphingolipid Classification and Isomerism

Ganglioside GD1c belongs to the c-series gangliosides within the broader classification system of glycosphingolipids [22]. According to the Svennerholm nomenclature, the "GD" designation indicates the presence of two sialic acid residues, while the "1c" specification refers to the gangliotetraose core structure with three sialic acids attached to the inner galactose residue in the complete c-series [1] [20]. However, GD1c represents a unique case as it is actually classified as a 0-series ganglioside in terms of its sialic acid attachment pattern to the inner galactose residue [22].

The glycosphingolipid classification system categorizes gangliosides based on their sialic acid content and attachment positions [17]. Neutral glycosphingolipids lack sialic acid residues, while gangliosides are distinguished by the presence of one or more sialic acid residues [17]. The classification further subdivides gangliosides into series based on the number of sialic acids attached to specific positions within the carbohydrate chain [20].

GD1c exhibits isomeric relationships with other gangliosides of similar molecular composition [11]. Ion mobility mass spectrometry has revealed that GD1c exists as one of three possible isomers within the GD1 family, alongside GD1a and GD1b [11]. The isomeric separation is achieved through differences in their three-dimensional conformations and gas-phase mobility properties [13] [26]. These isomeric forms demonstrate distinct elution patterns in liquid chromatography systems, with specific retention times enabling their analytical separation [30].

Comparative Analysis With GD1a, GD1b, and GM1 Gangliosides

The structural comparison of GD1c with related gangliosides reveals both similarities and critical differences that define their distinct biological roles [15] [16]. The following table summarizes the key structural characteristics of these gangliosides:

GangliosideSialic Acid ContentCore StructureSeries ClassificationPrimary Tissue Distribution
GM11 (NeuAc)Gangliotetraosea-seriesBrain, peripheral nerves [4]
GD1a2 (NeuAc)Gangliotetraosea-seriesAxonal membranes [4]
GD1b2 (NeuAc)Gangliotetraoseb-seriesBrain gray and white matter [4]
GD1c2 (NeuGc)Gangliotetraosec-series (0-series)Thymus, lymphoid cells [2]

The molecular weight differences among these gangliosides reflect their varying sialic acid content and types [28]. GD1a ganglioside with C18 ceramide has a molecular weight of 1838.1 grams per mole [28], while the molecular weights of other gangliosides vary based on their specific structural compositions [7]. The presence of N-glycolylneuraminic acid in GD1c, as opposed to the N-acetylneuraminic acid found in GD1a and GD1b, represents a fundamental structural distinction [2] [6].

The biosynthetic pathways for these gangliosides differ significantly [20] [22]. GM1 serves as a precursor for both GD1a and GD1b through the action of specific sialyltransferases [20]. GD1a is synthesized by the addition of a sialic acid residue to the terminal galactose of GM1, while GD1b results from sialic acid addition to the inner galactose residue [20]. In contrast, GD1c follows a distinct biosynthetic route involving GM1b as a precursor, with subsequent addition of N-glycolylneuraminic acid residues [2] [6].

The tissue distribution patterns of these gangliosides reflect their specialized biological functions [15] [16]. While GM1, GD1a, and GD1b are predominantly found in nervous tissues, GD1c shows a unique distribution pattern with high concentrations in thymus and other lymphoid organs [2]. This distinct localization suggests specialized roles for GD1c in immune system function and lymphocyte biology [2].

Enzymatic Cascade in Ganglio-Series Glycosphingolipid Synthesis

The biosynthesis of ganglioside GD1c represents a highly coordinated enzymatic cascade within the ganglio-series glycosphingolipid synthesis pathway. This complex process involves sequential glycosyltransferase reactions that occur in a spatially and temporally regulated manner within the Golgi apparatus [1] [2]. The pathway begins with ceramide as the fundamental lipid backbone and progresses through multiple intermediates before culminating in the formation of GD1c, a disialoganglioside belonging to the c-series gangliosides [3] [4].

The enzymatic cascade follows a strict sequential order, with each step catalyzed by specific glycosyltransferases that exhibit precise substrate specificity and subcellular localization [5] [6]. The initial steps involve the formation of lactosylceramide from ceramide through the action of glucosylceramide synthase and galactosyltransferase I. Subsequently, the pathway diverges into multiple series based on the pattern of sialylation, with GD1c belonging to the c-series characterized by the presence of two sialic acid residues linked to the inner galactose residue [1] [3].

The synthesis of ganglio-series gangliosides is compartmentalized within different regions of the Golgi complex, with simple gangliosides being synthesized in more proximal compartments and complex gangliosides, including GD1c, being assembled in the distal Golgi and trans-Golgi network [5] [7]. This spatial organization ensures proper substrate availability and prevents premature degradation of intermediate products [6].

Role of GM1b as a Biosynthetic Precursor

GM1b serves as the immediate biosynthetic precursor for ganglioside GD1c synthesis, representing a critical branch point in the ganglio-series biosynthetic pathway [4] [8]. The formation of GM1b from GM1a involves the addition of an α2-3-linked sialic acid residue to the terminal galactose of the GM1a core structure, catalyzed by specific α2-3-sialyltransferases, primarily ST3GAL2 and ST3GAL3 [9] [10].

The GM1b ganglioside structure consists of the asialo-GM1 tetrasaccharide core (galactose-β1-3-N-acetylgalactosamine-β1-4-galactose-β1-4-glucose) linked to ceramide, with a single α2-3-linked sialic acid residue attached to the terminal galactose [4] [11]. This structural configuration provides the necessary acceptor substrate for subsequent α2-8-sialyltransferase activity, which adds the second sialic acid residue to form GD1c [12] [13].

Studies utilizing rat thymocytes have demonstrated that GM1b represents the predominant ganglioside in these cells and serves as the principal precursor for GD1c synthesis [4] [8]. The abundance of GM1b in immune tissues, particularly in rodent systems, correlates with the high expression levels of GD1c observed in these same tissues [14]. The conversion efficiency from GM1b to GD1c varies among different cell types and species, with rodent immune cells showing particularly robust conversion rates [4] [14].

The temporal regulation of GM1b synthesis during development and cellular activation states directly influences GD1c production. During T-cell activation in rat thymocytes, both GM1b and GD1c levels increase dramatically, with GM1b serving as the immediate substrate pool for enhanced GD1c synthesis [14] [15]. This relationship underscores the importance of GM1b availability in regulating overall GD1c biosynthesis rates.

Sialyltransferase-Mediated α2-8 NeuGc Linkage Formation

The formation of the characteristic α2-8-linked sialic acid residue in ganglioside GD1c is catalyzed by specific members of the ST8SIA family of sialyltransferases, particularly ST8SIA1 and ST8SIA5 [12] [16] [13]. These enzymes exhibit the unique capability to transfer sialic acid residues from cytidine 5'-monophosphate sialic acid (CMP-sialic acid) to existing sialic acid moieties on ganglioside acceptors, forming the distinctive α2-8 linkage that defines the disialoganglioside structure [12] [17] [18].

ST8SIA1, also known as GD3 synthase, demonstrates broad substrate specificity and can utilize various ganglioside acceptors including GM1b to synthesize GD1c [12] [19]. The enzyme catalyzes the transfer of sialic acid in α2-8 linkage to the sialic acid moiety already present on GM1b, resulting in the formation of the disialic acid sequence characteristic of GD1c [12] [16]. Kinetic studies have revealed that ST8SIA1 exhibits high affinity for GM1b as a substrate, with apparent Km values indicating efficient catalysis under physiological conditions [13].

ST8SIA5 represents another critical α2-8-sialyltransferase involved in GD1c biosynthesis, with substrate specificity that includes GM1b among its preferred acceptors [13]. This enzyme shows tissue-specific and developmental stage-specific expression patterns, with particularly high expression in brain tissue and immune organs where GD1c synthesis is most active [13] [16]. The complementary activities of ST8SIA1 and ST8SIA5 ensure robust GD1c production across different tissue types and developmental stages.

The sialic acid donor specificity of these enzymes accommodates both N-acetylneuraminic acid (NeuAc) and N-glycolylneuraminic acid (NeuGc), allowing for the formation of different molecular species of GD1c depending on the cellular environment and species-specific sialic acid metabolism [20] [21] [22]. In rodent systems, where NeuGc is abundantly produced through the action of cytidine 5'-monophosphate N-acetylneuraminic acid hydroxylase, GD1c frequently contains NeuGc residues, contributing to its unique immunological properties [4] [8] [14].

The enzymatic mechanism involves the formation of a ternary complex between the sialyltransferase, CMP-sialic acid donor, and GM1b acceptor, followed by the nucleophilic attack of the acceptor sialic acid on the anomeric carbon of the donor, resulting in the formation of the α2-8 glycosidic bond with concomitant release of cytidine 5'-monophosphate [23]. The reaction requires divalent cations, typically manganese or magnesium, for optimal activity and occurs with inversion of configuration at the anomeric center [23].

Subcellular Localization in Golgi Vesicles

The biosynthesis of ganglioside GD1c occurs within specialized compartments of the Golgi apparatus, with the final α2-8-sialylation step taking place predominantly in Golgi vesicles derived from the trans-Golgi network [5] [7] [24]. This subcellular localization is critical for ensuring proper substrate availability, cofactor concentrations, and the sequential nature of ganglioside biosynthesis [6].

The Golgi apparatus provides a vectorial organization for ganglioside biosynthesis, with different enzymatic activities compartmentalized in specific cisternae [5] [25]. The initial steps of ganglioside synthesis, including lactosylceramide formation and GM3 synthesis, occur in the cis- and medial-Golgi compartments, while the more complex sialylation reactions leading to GD1c formation are concentrated in the trans-Golgi network and associated vesicles [5] [7].

ST8SIA1 and ST8SIA5, the primary enzymes responsible for GD1c synthesis, are type II transmembrane proteins with their catalytic domains oriented toward the luminal face of the Golgi apparatus [12] [24]. This topology ensures that ganglioside substrates, which are synthesized on the luminal leaflet of Golgi membranes, have direct access to the enzymatic active sites [24] [6]. The transmembrane domains of these sialyltransferases serve as membrane anchors while also contributing to their specific Golgi localization through interactions with Golgi-resident proteins and lipids [6].

The concentration of sialyltransferases in Golgi vesicles creates microenvironments with elevated enzymatic activity, facilitating efficient substrate conversion and minimizing competing reactions [5]. These vesicles also maintain optimal pH conditions for sialyltransferase activity, typically ranging from 6.0 to 6.5, which is achieved through the action of vesicular proton pumps [7] [6].

The transport of ganglioside intermediates between different Golgi compartments occurs through vesicular trafficking mechanisms, ensuring that substrates reach the appropriate enzymatic compartments in the correct sequence [24] [6]. The final GD1c products are subsequently transported to the plasma membrane through the conventional secretory pathway, where they become incorporated into the outer leaflet of the cell membrane [3] [26].

Species-Specific Expression Patterns (Rodent vs. Human)

The expression patterns of ganglioside GD1c exhibit remarkable species-specific differences, with the most pronounced disparities observed between rodent and human systems [27] [28] [29]. These differences reflect evolutionary divergences in ganglioside metabolism, particularly in sialic acid biosynthesis and utilization pathways [16] [29] [22].

In rodent species, particularly rats and mice, GD1c represents one of the major gangliosides in immune tissues, with especially high concentrations found in thymocytes, splenic T-cells, and other lymphoid organs [4] [8] [14]. Rat thymocytes contain GD1c as their predominant ganglioside, accounting for a significant proportion of the total ganglioside content in these cells [4] [8]. This abundant expression is closely linked to T-cell activation and immune system function, with GD1c levels increasing dramatically during cellular activation processes [14].

The predominant form of GD1c in rodent tissues contains N-glycolylneuraminic acid (NeuGc) residues rather than N-acetylneuraminic acid (NeuAc), reflecting the robust expression of cytidine 5'-monophosphate N-acetylneuraminic acid hydroxylase in these species [4] [8] [22]. This enzyme converts CMP-NeuAc to CMP-NeuGc, resulting in the incorporation of NeuGc into newly synthesized gangliosides, including GD1c [22]. The presence of NeuGc confers unique antigenic properties to rodent GD1c, making it highly immunogenic when introduced into human systems [30] [22].

Mouse ganglioside expression patterns show some variation from rats, with GD1c being present in brain tissues as well as immune organs, though generally at lower levels than observed in rat immune tissues [31] [32]. The distribution of GD1c in mouse central nervous system shows regional specificity, with certain brain areas expressing higher levels than others [32] [33]. Adult mouse brain contains GD1c primarily in gray matter regions, with more limited expression in white matter tracts [32].

In contrast to the abundant expression observed in rodents, human tissues exhibit minimal GD1c expression under normal physiological conditions [26] [34] [35]. Human ganglioside metabolism is characterized by the absence of functional cytidine 5'-monophosphate N-acetylneuraminic acid hydroxylase, resulting in the predominant utilization of NeuAc rather than NeuGc in ganglioside synthesis [35] [22]. This fundamental difference in sialic acid metabolism contributes to the limited GD1c expression in human tissues.

When GD1c is detected in human systems, it typically contains NeuAc residues and is found primarily in pathological conditions such as cancer tissues or during inflammatory responses [36] [35]. Human colon cancer tissues have been reported to contain small amounts of NeuGc-containing gangliosides, including potential GD1c species, though these represent aberrant expression patterns rather than normal physiological occurrence [36].

The species-specific expression differences extend to the enzymatic machinery responsible for GD1c synthesis. While the core sialyltransferase genes ST8SIA1 and ST8SIA5 are conserved across mammalian species, their expression levels and tissue distribution patterns vary significantly [16] [27] [29]. Rodent tissues generally exhibit higher expression levels of these enzymes in immune organs compared to human tissues, correlating with the observed differences in GD1c production [27] [29].

Developmental expression patterns also show species-specific variations. In rodents, GD1c expression increases during postnatal development and reaches peak levels in adult immune tissues [14]. Human ganglioside expression during development shows different patterns, with complex gangliosides like GD1c being expressed at very low levels throughout development [26] [34].

Dates

Last modified: 07-20-2023

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